molecular formula C7H7Cl2N3 B13943468 2,5-dichloro-N-cyclopropylpyrimidin-4-amine

2,5-dichloro-N-cyclopropylpyrimidin-4-amine

Cat. No.: B13943468
M. Wt: 204.05 g/mol
InChI Key: YICYCJMEGYUBPQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-cyclopropylpyrimidin-4-amine is an organic compound with the molecular formula C7H7Cl2N3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursorThe cyclopropylamine group is then introduced via nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,5-dichloro-N-cyclopropylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-cyclopropylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

2,5-dichloro-N-cyclopropylpyrimidin-4-amine

InChI

InChI=1S/C7H7Cl2N3/c8-5-3-10-7(9)12-6(5)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)

InChI Key

YICYCJMEGYUBPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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